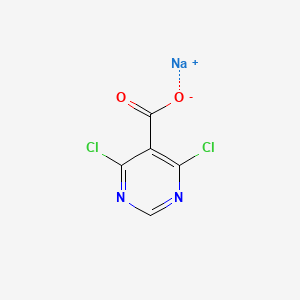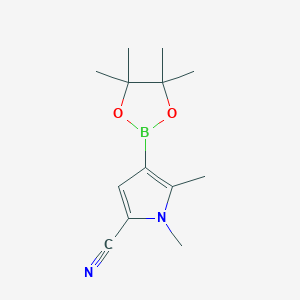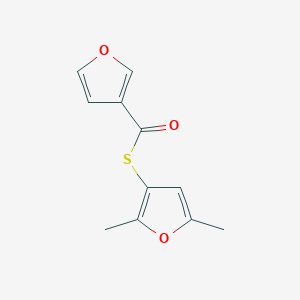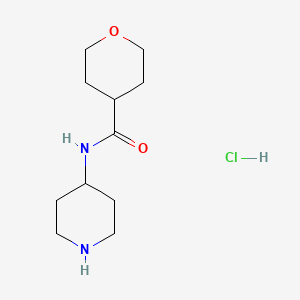
Sodium 4,6-dichloropyrimidine-5-carboxylate
Overview
Description
Sodium 4,6-dichloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C5HCl2N2NaO2 and a molecular weight of 214.97 .
Molecular Structure Analysis
The InChI code for Sodium 4,6-dichloropyrimidine-5-carboxylate is1S/C5H2Cl2N2O2.Na/c6-3-2(5(10)11)4(7)9-1-8-3;/h1H,(H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Sodium 4,6-dichloropyrimidine-5-carboxylate has a molecular weight of 214.97 .Scientific Research Applications
Comprehensive Analysis of Sodium 4,6-dichloropyrimidine-5-carboxylate Applications
Introduction: Sodium 4,6-dichloropyrimidine-5-carboxylate is a versatile chemical compound with a range of applications in scientific research. Its unique structure allows for various reactions and modifications, making it a valuable resource in the development of new materials and pharmaceuticals.
Synthesis of Bicyclic Systems: The compound serves as a precursor in the synthesis of bicyclic [6 + 6] systems, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These systems are significant due to their biological relevance and potential pharmaceutical applications.
Regioselective Synthesis: It is used in the regioselective synthesis of new pyrimidine derivatives, which are important in the creation of drugs with antibacterial and antimicrobial activities . The regioselectivity is crucial for the efficacy and safety of the resulting pharmaceuticals.
Nucleophilic Aromatic Substitution (SNAr) Reactions: Sodium 4,6-dichloropyrimidine-5-carboxylate undergoes SNAr reactions, which are fundamental in medicinal chemistry for introducing various functional groups into the pyrimidine ring . This enhances the compound’s potential for creating diverse therapeutic agents.
Serotonin Receptor Affinity: Modifications of the compound can increase its hydrophobic character, which is expected to enhance its binding affinity with serotonin (5-HT) receptor sites . This is particularly relevant in the development of treatments for neurological disorders.
5. Synthesis of Amino Acid and Peptide Analogues It acts as a substrate in the synthesis of N-terminal surrogates in amino acid and peptide analogues . These analogues can mimic natural peptides and have applications in drug design and development.
Development of Bioengineering Materials: The compound’s derivatives are explored in bioengineering and applied chemistry for their uses in biomedical and environmental applications . This includes the development of new materials that are biocompatible and environmentally friendly.
7. Creation of Ligands for Receptor Studies By introducing various side chains, researchers can create ligands that interact with specific receptor sites . This is essential for understanding receptor-ligand interactions and for the design of targeted therapies.
Safety and Hazards
properties
IUPAC Name |
sodium;4,6-dichloropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2.Na/c6-3-2(5(10)11)4(7)9-1-8-3;/h1H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIIVMSJBYGTFG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4,6-dichloropyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride](/img/structure/B1454822.png)

![12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B1454826.png)





![1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine](/img/structure/B1454838.png)
